N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with 4-(pyrrolidin-1-yl)benzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide include:
- N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzylamine
- N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzoyl chloride
- N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzyl alcohol
Uniqueness
This compound is unique due to its dual pyrrolidine rings and benzamide structure, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(19-7-11-21(12-8-19)25-15-3-4-16-25)23-17-18-5-9-20(10-6-18)24-13-1-2-14-24/h5-12H,1-4,13-17H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGXCRSZWLFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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